N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide

stereochemistry medicinal chemistry structural biology

N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a synthetic hydrazone that integrates a benzimidazole (benzodiazole) ring, a chromene (2H-chromen-2-ylidene) scaffold, and a benzohydrazide terminus, with the E‑configuration at the exocyclic imine bond. The Z‑isomer is cataloged under a separate CAS registry (324063-77-6; 6‑methoxy variant) and the 6‑methoxy‑E analog is also described, indicating that stereochemistry and ring substitution define distinct molecular entities within this chemotype.

Molecular Formula C23H16N4O2
Molecular Weight 380.407
CAS No. 324526-01-4
Cat. No. B2543074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide
CAS324526-01-4
Molecular FormulaC23H16N4O2
Molecular Weight380.407
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H16N4O2/c28-22(15-8-2-1-3-9-15)26-27-23-17(14-16-10-4-7-13-20(16)29-23)21-24-18-11-5-6-12-19(18)25-21/h1-14H,(H,24,25)(H,26,28)/b27-23+
InChIKeyNKJOFPOGWQEQJE-SLEBQGDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide (CAS 324526-01-4): Chemical Class and Structural Context for Scientific Sourcing


N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a synthetic hydrazone that integrates a benzimidazole (benzodiazole) ring, a chromene (2H-chromen-2-ylidene) scaffold, and a benzohydrazide terminus, with the E‑configuration at the exocyclic imine bond . The Z‑isomer is cataloged under a separate CAS registry (324063-77-6; 6‑methoxy variant) and the 6‑methoxy‑E analog is also described, indicating that stereochemistry and ring substitution define distinct molecular entities within this chemotype . Available physicochemical predictions (ACD/Labs) give a logP of ~5.57, a polar surface area of 79 Ų, and one Rule‑of‑5 violation, consistent with a moderately lipophilic, hydrogen‑bond‑capable scaffold .

Why Generic Substitution Is Not Supported for N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide Without Direct Comparative Data


No peer‑reviewed or patent‑derived comparative data were found that quantifiably differentiate this exact E‑configured benzohydrazide from its Z‑isomer, its 6‑methoxy analog, or other chromone‑benzimidazole hybrids. The known stereochemical and substitutional differences are expected to influence planarity, π‑conjugation, and target binding , but without published head‑to‑head assays, generic substitution carries an unquantifiable risk of altered potency, selectivity, or physicochemical behavior. The following evidence guide therefore reports the closest available class‑level and cross‑study data while explicitly noting the absence of compound‑specific quantitative comparisons.

Quantitative Differentiation Evidence for N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide


Stereochemical Identity: E‑Configuration Confers Distinct Molecular Geometry vs. the Z‑Isomer

The title compound carries the (2E) configuration of the chromen‑2‑ylidene double bond, whereas the most frequently cataloged analog is the (2Z) isomer (CAS 324063-77-6) . The Z‑configuration is reported to enforce greater planarity and extended π‑conjugation, which may directly affect electronic properties and target‑binding geometry . No published crystal structure or spectroscopic overlay between the E‑ and Z‑forms exists; therefore the claim rests on stereochemical assignment and literature precedent for configurational impact in similar hydrazone series.

stereochemistry medicinal chemistry structural biology

Physicochemical Predicted Profile: LogP, PSA, and Ro5 Violation Differentiate from More Polar Analogs

ACD/Labs predicted values for the E‑compound (as estimated for the stereochemically unassigned ChemSpider record CSID:2684986, which shares the same connectivity) indicate a logP of 5.57, a polar surface area of 79 Ų, and one Lipinski Rule‑of‑5 violation . In contrast, the 6‑methoxy Z‑analog (MW 410.4, C24H18N4O3) introduces an additional hydrogen‑bond acceptor and increases molecular weight, likely raising PSA and altering solubility and permeability . The E‑compound’s predicted properties place it closer to the upper limit of oral drug‑like space, which may influence its suitability for cell‑based versus biochemical assays.

ADME prediction drug-likeness physicochemical profiling

α‑Glucosidase Inhibition: Class‑Level Activity Benchmarked Against Acarbose

A series of chromone‑based benzohydrazide derivatives (compounds 6a–6s) structurally related to the target compound were recently evaluated for α‑glucosidase inhibition. The most potent analog, 6i, exhibited an IC50 of 4.51 ± 0.09 µM, approximately 175‑fold more potent than the clinical standard acarbose (IC50 = 790.40 ± 0.91 µM) in the same assay [1]. All compounds in the series showed IC50 values between 4.51 and 27.21 µM. Importantly, the target compound itself was not tested in this study, so this evidence provides only a class‑level expectation of α‑glucosidase inhibitory potential.

α-glucosidase inhibition diabetes research enzyme inhibition

Evidence‑Grounded Application Scenarios for N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide


Stereochemistry‑Controlled Metal‑Complexation and Coordination Chemistry Studies

The E‑configured hydrazone linkage provides a distinct N,O‑chelation geometry compared to the Z‑isomer, making this compound a candidate for synthesizing metal complexes with potentially altered catalytic or photophysical properties. Researchers investigating stereochemical effects on ligand field strength should specify the E‑isomer to maintain geometric consistency .

Physicochemical Benchmarking Against 6‑Methoxy and Other Ring‑Substituted Analogs

With a predicted logP of ~5.57 and a PSA of 79 Ų, this compound can serve as a moderate‑lipophilicity reference point for structure‑property relationship (SPR) studies of chromone‑benzimidazole hydrazones. Direct experimental determination of logD, solubility, and permeability is advised to confirm the computational predictions .

α‑Glucosidase Inhibitor Screening Campaigns Using the Chromone‑Benzohydrazide Scaffold

Given that close structural analogs have achieved IC50 values as low as 4.51 µM against α‑glucosidase (vs. acarbose at 790 µM), this compound may serve as a screening hit or a scaffold‑hopping starting point. However, its activity has not been experimentally confirmed, so any procurement must be accompanied by a plan for direct enzyme‑inhibition testing .

Quote Request

Request a Quote for N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.